molecular formula C16H18 B089690 1,4-Diphenylbutane CAS No. 1083-56-3

1,4-Diphenylbutane

Cat. No. B089690
CAS RN: 1083-56-3
M. Wt: 210.31 g/mol
InChI Key: GLJFYGFBITUZOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1,4-Diphenylbutane, such as 1,1-Diphenylbutane-1,3-diol , involves complex organic synthesis techniques. These compounds are characterized by their unique intramolecular hydrogen bonding, showcasing the intricate nature of their molecular structure and synthesis pathways (Carvalho et al., 1996).

Molecular Structure Analysis

The molecular structure of 1,4-Diphenylbutane derivatives, such as 1,4-Diphenylbutane-1,2,3,4-tetraone , has been elucidated using X-ray diffraction techniques. These studies reveal the spatial arrangement of atoms within the molecule and the relative disposition of adjacent carbonyl groups, providing insights into their chemical behavior (Beddoes et al., 1982).

Chemical Reactions and Properties

Chemical reactions involving 1,4-Diphenylbutane highlight the reactivity of this compound. For example, the transformation of imines derived from 2,3-diphenylbutane-1,4-diamine into bis-(1,3-dihydropyrrolone) derivatives under ruthenium catalysis demonstrates the versatile chemical properties of 1,4-Diphenylbutane derivatives (Biletzki et al., 2012).

Physical Properties Analysis

The physical properties of 1,4-Diphenylbutane and its derivatives, such as their crystalline structure and hydrogen bonding characteristics, are crucial for understanding their potential applications in material science and organic synthesis. The crystal structure of 1,1-Diphenylbutane-1,3-diol is a testament to the unique physical properties that these compounds exhibit, including specific orthorhombic space groups and intramolecular hydrogen bonding (Carvalho et al., 1996).

Chemical Properties Analysis

The chemical properties of 1,4-Diphenylbutane derivatives, such as their reactivity in various chemical reactions, including asymmetric reduction and the synthesis of pyrrolidine derivatives, reflect their importance in synthetic organic chemistry. These properties are explored through various synthetic routes and reactions, illustrating the compound's versatility and utility in creating complex organic molecules (Periasamy et al., 2003; Periasamy et al., 2004).

Scientific Research Applications

  • Asymmetric Synthesis

    1,4-Diphenylbutane-1,4-dione has been reduced asymmetrically using various reducing agents and chiral reagents, leading to the production of 1,4-diol with high enantiomeric excess. This diol can be converted into various 2,5-diphenyl-pyrrolidine derivatives (Periasamy, Seenivasaperumal, & Rao, 2003).

  • Purification and Resolution of Stereoisomers

    The racemic form of 2,3-diphenylbutane-1,4-diol has been resolved using (S)-proline and boric acid, leading to the purification of diastereomeric 1,4-diphenylbutane-1,4-diol (Periasamy, Rao, & Seenivasaperumal, 2001).

  • Preparation of 1,4-Diketones

    A method has been developed for synthesizing 1,4-diphenylbutane-1,4-diones from α-halo acetophenones using Zn-I2 as a condensation agent, offering a one-step preparation process (Ceylan et al., 2004).

  • NMR Spectral Analysis

    1,4-Disubstituted 2,3-diphenylbutanes have been analyzed using 1H NMR spectroscopy, providing insights into their molecular structure and interaction (Spassov et al., 1983).

  • Crystal Structure Studies

    The crystal structures of various polycarbonyl compounds, including 1,4-diphenylbutane-1,2,3,4-tetraone, have been determined, contributing to the understanding of carbonyl group disposition in these compounds (Beddoes et al., 1982).

  • Thermal Decomposition

    Research into the thermal decomposition of 1,4-diphenylbutane has provided valuable insights into reaction pathways relevant to coal liquefaction and gasification (Hung & Stock, 1982).

  • Photo Redox Mediated Synthesis

    A cost-effective and scalable method for synthesizing 1,4-diphenyl substituted butane-1,4-dione using polyoxometalates as catalysts under UV-light has been developed (Das et al., 2016).

Safety And Hazards

1,4-Diphenylbutane is advised to be handled with care. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It is recommended to ensure adequate ventilation and to remove all sources of ignition .

Relevant Papers

1,4-Diphenylbutane has been mentioned in various papers. For instance, a paper by Michel Fleck in 2005 discusses the crystal structure of 1,4-Diphenylbutane . Another paper discusses the synthesis of 1,4-diphenylbutane from 4-Phenyl-1-butene and Phenylboronic acid .

properties

IUPAC Name

4-phenylbutylbenzene
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InChI

InChI=1S/C16H18/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GLJFYGFBITUZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H18
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DSSTOX Substance ID

DTXSID60148492
Record name Benzene, 1,1'-(1,4-butanediyl)bis- (9CI)
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Molecular Weight

210.31 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 1,4-Diphenylbutane
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Product Name

1,4-Diphenylbutane

CAS RN

1083-56-3
Record name 1,1′-(1,4-Butanediyl)bis[benzene]
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Record name 1,4-Diphenylbutane
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Record name 1,4-DIPHENYLBUTANE
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Synthesis routes and methods

Procedure details

In Example 4, hydrogenation reaction was conducted under the same condition as Example 1 for THF diluted solution concentration of the substance to be reduced, its flow rate, and hydrogen 9 flow rate, using 1,4-diphenyl-1,3-butadiene as the substance to be reduced. The reaction time was within five minutes. The analytical result of the reaction product by 1H-NMR showed almost complete hydrogenation of 1,4-diphenyl-1,3-butadiene, and 1,4-diphenylbutane was obtained at about 100% yield (See FIG. 6.).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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